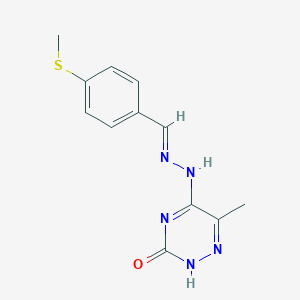![molecular formula C14H22N2O3S B254783 N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine, also known as BMS-986020, is a small molecule antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It was first synthesized by Bristol-Myers Squibb (BMS) as a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis.
作用机制
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that is expressed on lymphocytes and endothelial cells. The S1P1 receptor plays a crucial role in lymphocyte migration and immune cell trafficking. By blocking the S1P1 receptor, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine prevents the egress of lymphocytes from lymphoid organs, which reduces the infiltration of immune cells into inflamed tissues.
Biochemical and Physiological Effects
In addition to its effects on lymphocyte migration and immune cell trafficking, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have other biochemical and physiological effects. For example, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce blood pressure in preclinical studies, which is thought to be due to its effects on endothelial cell function. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
实验室实验的优点和局限性
One advantage of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine in lab experiments is its specificity for the S1P1 receptor. This allows researchers to selectively target this receptor without affecting other S1P receptors or unrelated targets. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is its relatively short half-life, which may require frequent dosing in some experimental settings.
未来方向
There are several potential future directions for the study of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine could be studied for its effects on other physiological systems, such as the cardiovascular system or the central nervous system. Finally, further research is needed to fully understand the pharmacological properties of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine and its potential as a therapeutic agent for autoimmune diseases.
合成方法
The synthesis of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine involves several steps, starting with the reaction of 4-chloroaniline with sodium sulfite to form 4-amino-phenyl sulfone. The sulfone is then reacted with 4-morpholine-sulfonic acid to form N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone. The final step involves the reaction of N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone with butylamine to form N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine.
科学研究应用
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been extensively studied for its potential use in treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the migration of lymphocytes from lymphoid organs, which could help prevent the infiltration of immune cells into inflamed tissues. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the production of pro-inflammatory cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
属性
产品名称 |
N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine |
|---|---|
分子式 |
C14H22N2O3S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-butyl-4-morpholin-4-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-2-3-8-15-13-4-6-14(7-5-13)20(17,18)16-9-11-19-12-10-16/h4-7,15H,2-3,8-12H2,1H3 |
InChI 键 |
HVHAKOLQCWHRRL-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
规范 SMILES |
CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)



![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)

![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
